[1-(Ethanesulfonyl)propan-2-yl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethanesulfonyl)propan-2-ylamine is a chemical compound with the molecular formula C6H15NO2S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an ethanesulfonyl group attached to a propan-2-yl group, which is further connected to a methylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethanesulfonyl)propan-2-ylamine typically involves the reaction of ethanesulfonyl chloride with propan-2-ylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Ethanesulfonyl chloride+Propan-2-ylamine→1-(Ethanesulfonyl)propan-2-ylamine+HCl
Industrial Production Methods
In an industrial setting, the production of 1-(Ethanesulfonyl)propan-2-ylamine involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Ethanesulfonyl)propan-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted amines and sulfonamides.
Scientific Research Applications
1-(Ethanesulfonyl)propan-2-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(Ethanesulfonyl)propan-2-ylamine involves its interaction with specific molecular targets, such as enzymes and proteins. The ethanesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(Ethanesulfonyl)propan-2-ylamine: Similar structure but with an ethyl group instead of a methyl group.
1-(Methanesulfonyl)propan-2-ylamine: Contains a methanesulfonyl group instead of an ethanesulfonyl group.
Uniqueness
1-(Ethanesulfonyl)propan-2-ylamine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Biological Activity
1-(Ethanesulfonyl)propan-2-ylamine, a compound characterized by its unique structural features, has garnered attention in the fields of medicinal chemistry and pharmacology. Its potential biological activities are linked to its functional groups, particularly the sulfonamide and amine moieties, which may influence various metabolic pathways and interactions with biological targets.
Chemical Structure and Properties
The compound features a sulfonyl group attached to a propan-2-yl chain and a methylamine functionality. This combination suggests potential reactivity patterns that could lead to diverse biological effects.
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-(Ethanesulfonyl)propan-2-yl(methyl)amine | Contains both ethanesulfonyl and propan-2-yl groups | Potential antibacterial activity |
Sulfamethoxazole | Contains a sulfanilamide structure | Broad-spectrum antibiotic |
N,N-Dimethylacetamide | Amide functional group | Commonly used as a solvent |
The biological activity of 1-(ethanesulfonyl)propan-2-ylamine is hypothesized to involve interactions with various enzymes and receptors. The sulfonamide group is known for its ability to form hydrogen bonds and engage in ionic interactions, which can significantly affect enzyme activity and binding affinity. This mechanism is similar to other sulfonamide compounds that exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.
Biological Activity
Research indicates that compounds with sulfonamide groups often exhibit significant biological activity, particularly in antimicrobial and anti-inflammatory contexts. Preliminary studies suggest that 1-(ethanesulfonyl)propan-2-ylamine may possess:
- Antibacterial properties : Similar to other sulfonamides, it may inhibit bacterial growth.
- Neuro-restorative activities : Potential applications in neurodegenerative diseases like Parkinson's disease have been noted, where it may prevent apoptosis in neuronal cells.
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies have shown that compounds similar to 1-(ethanesulfonyl)propan-2-ylamine exhibit significant antimicrobial effects against various bacterial strains. The mechanism often involves the inhibition of key metabolic pathways necessary for bacterial survival.
- Cancer Research : Similar compounds have been investigated for their potential to inhibit lysyl oxidase (LOX), an enzyme implicated in tumor progression. Inhibitors targeting LOX have shown promise in delaying tumor growth, suggesting that 1-(ethanesulfonyl)propan-2-ylamine could also be explored for anticancer applications .
- Neuroprotective Effects : A study highlighted the compound's potential neuroprotective effects, particularly in preventing neuronal cell death associated with neurodegenerative diseases. This aligns with findings on other sulfonamide derivatives that demonstrate neuro-restorative properties.
Comparative Analysis
To better understand the unique biological activity of 1-(ethanesulfonyl)propan-2-ylamine, it is useful to compare it with other related compounds:
Compound Name | Biological Activity | Notable Effects |
---|---|---|
1-(Ethanesulfonyl)propan-2-yl(methyl)amine | Potential antibacterial and neuroprotective | Inhibits bacterial growth; prevents apoptosis |
Sulfamethoxazole | Broad-spectrum antibiotic | Effective against various bacteria |
2-Aminomethylene-5-sulfonylthiazole | Inhibitor of lysyl oxidase | Delays tumor growth |
Properties
Molecular Formula |
C6H15NO2S |
---|---|
Molecular Weight |
165.26 g/mol |
IUPAC Name |
1-ethylsulfonyl-N-methylpropan-2-amine |
InChI |
InChI=1S/C6H15NO2S/c1-4-10(8,9)5-6(2)7-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
ZFMYMLQDWIHUGT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC(C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.